molecular formula C15H9ClN2O2 B188020 2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione CAS No. 34403-63-9

2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione

Cat. No.: B188020
CAS No.: 34403-63-9
M. Wt: 284.69 g/mol
InChI Key: SXMXENXKEMLOIW-RQZCQDPDSA-N
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Description

2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione typically involves the condensation of 3-chlorobenzaldehyde with isoindole-1,3-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research has indicated its potential use in the development of anticancer drugs.

    Industry: It can be used in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-[(3-Bromo-benzylidene)-amino]-isoindole-1,3-dione
  • 2-[(3-Fluoro-benzylidene)-amino]-isoindole-1,3-dione
  • 2-[(3-Methyl-benzylidene)-amino]-isoindole-1,3-dione

Comparison: Compared to its analogs, 2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione exhibits unique properties due to the presence of the chlorine atom. This halogen atom can influence the compound’s reactivity, biological activity, and overall stability. For instance, the chlorine atom may enhance the compound’s antimicrobial activity compared to its methyl or fluoro analogs.

Properties

CAS No.

34403-63-9

Molecular Formula

C15H9ClN2O2

Molecular Weight

284.69 g/mol

IUPAC Name

2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C15H9ClN2O2/c16-11-5-3-4-10(8-11)9-17-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-9H/b17-9+

InChI Key

SXMXENXKEMLOIW-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CC(=CC=C3)Cl

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC(=CC=C3)Cl

34403-63-9

Origin of Product

United States

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